2-Methyl-1,3-thiazinane-4-carboxylic acid
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Overview
Description
2-Methyl-1,3-thiazinane-4-carboxylic acid is an organic compound with the molecular formula C6H11NO2S It is a derivative of thiazinane, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-thiazinane-4-carboxylic acid can be synthesized through the reaction of homocysteine with formaldehyde. The reaction involves the formation of a thiazinane ring structure. The reaction conditions typically include an aqueous environment where homocysteine and formaldehyde react to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes maintaining controlled reaction conditions and using appropriate catalysts to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-thiazinane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
2-Methyl-1,3-thiazinane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways involving sulfur-containing compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-thiazinane-4-carboxylic acid involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It may also interact with enzymes involved in sulfur metabolism, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazinane-4-carboxylic acid: Lacks the methyl group at the 2-position.
2-Methyl-1,3-thiazine-4-carboxylic acid: Contains a double bond in the ring structure.
Uniqueness
2-Methyl-1,3-thiazinane-4-carboxylic acid is unique due to the presence of both sulfur and nitrogen in its ring structure, along with a carboxylic acid functional group. This combination of features makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
860345-16-0 |
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Molecular Formula |
C6H11NO2S |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
2-methyl-1,3-thiazinane-4-carboxylic acid |
InChI |
InChI=1S/C6H11NO2S/c1-4-7-5(6(8)9)2-3-10-4/h4-5,7H,2-3H2,1H3,(H,8,9) |
InChI Key |
NNWHFTTZUVDJCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(CCS1)C(=O)O |
Origin of Product |
United States |
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